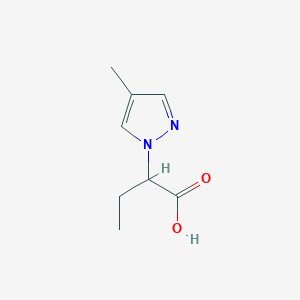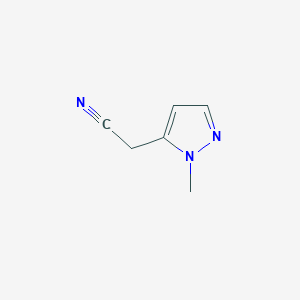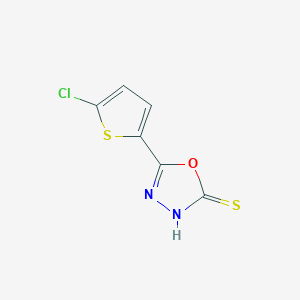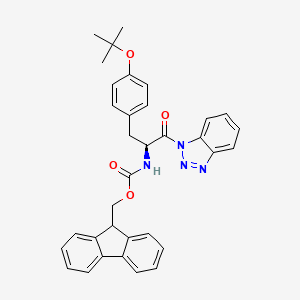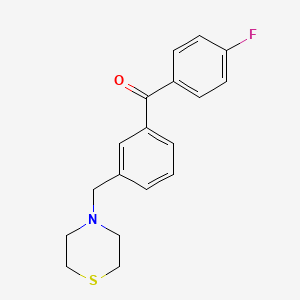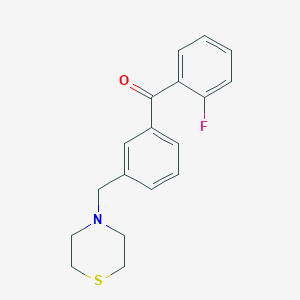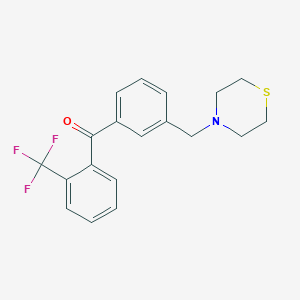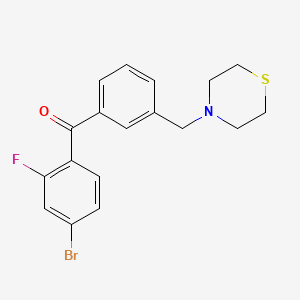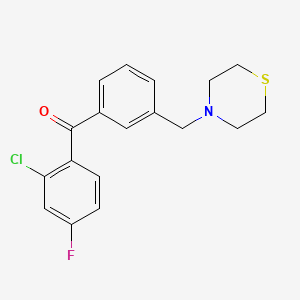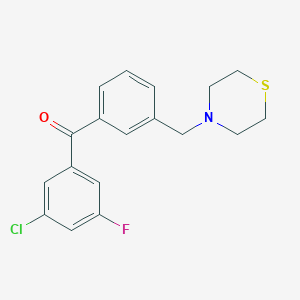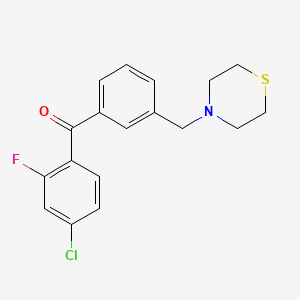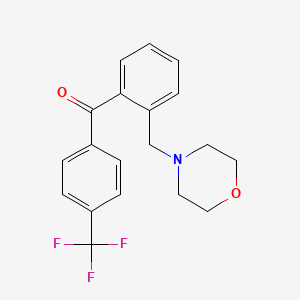
2-Morpholinomethyl-4'-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of a key intermediate for DNA-PK inhibitors involved the use of allyl protecting groups and a Baker-Venkataraman rearrangement to generate the chromenone scaffold . Another study described the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole, which was achieved through an intermediate compound . Additionally, the synthesis of a morpholine derivative with potential molluscicidal activity was performed in two steps, showcasing the versatility of morpholine in chemical synthesis .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of several morpholine derivatives. For example, the crystal structure of a morpholinium salt was analyzed, revealing the presence of N-H...O hydrogen bonds and a centrosymmetric ring with a graph-set descriptor . The molecular structure of a morpholinomethyl derivative was also determined, with the crystal packing exhibiting various intermolecular interactions . Furthermore, the dihedral angles between different rings in a morpholine-containing compound were measured, providing insight into the spatial arrangement of the molecule .
Chemical Reactions Analysis
The reactivity of morpholine derivatives can be inferred from the synthesis methods and the resulting structures. The coupling reaction used to prepare a diazenyl-morpholine compound and the subsequent photophysical characterization suggest that morpholine derivatives can participate in a variety of chemical reactions, including coupling and cyclization . The reaction of phenacyl thiocyanate with morpholine to synthesize a thiazole derivative further demonstrates the chemical versatility of morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be diverse, as indicated by the different compounds synthesized and characterized in the studies. The crystal packing, hydrogen bonding, and intermolecular interactions observed in the structures suggest that these compounds can have distinct solid-state properties . The photophysical properties of a diazenyl-morpholine compound, including absorption and emission spectra, provide information on the electronic properties of these types of molecules . The biological activity of a morpholine-containing compound as a molluscicidal agent also highlights the potential for diverse chemical properties and applications .
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Biologically Active Derivatives
- Research has led to the synthesis and characterization of biologically active derivatives, such as 1,2,4-triazole derivatives incorporating the morpholinomethyl group. These derivatives display various intermolecular interactions, which are crucial for their biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Key Precursors in DNA-dependent Protein Kinase Inhibitors
- The compound has been used in the synthesis of key intermediates for DNA-dependent protein kinase (DNA-PK) inhibitors, showcasing its significance in the development of novel therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).
3. Role in Ionic Liquid Properties and Chemical Reactions
- Studies have investigated the morpholino-induced elimination reactions and the properties of ionic liquids, highlighting its role in understanding solvent systems and reaction kinetics (D’Anna, La Marca, Lo Meo, & Noto, 2009).
4. Application in Corrosion Inhibition Studies
- Morpholinomethyl derivatives have been examined for their inhibitive action on corrosion, particularly in steel. This application is crucial in industrial and material sciences (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
5. Synthesis of Phenols and Naphthol Derivatives
- The compound is involved in the synthesis of phenols and naphthol with morpholinomethyl pendants, which are important in organometallic chemistry and materials science (Tian, Zhang, Shen, & Zou, 1999).
6. Photophysical Characterization in Organic Chemistry
- Research has explored the synthesis and photophysical characterization of compounds containing the morpholinomethyl group, contributing to the understanding of organic photochemistry (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Propiedades
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)16-7-5-14(6-8-16)18(24)17-4-2-1-3-15(17)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBPEVTZTOSSFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643552 |
Source


|
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinomethyl-4'-trifluoromethylbenzophenone | |
CAS RN |
898750-83-9 |
Source


|
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)
![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)
